molecular formula C7H12O4 B3028953 Methyl 4-ethoxy-3-oxobutanoate CAS No. 415678-65-8

Methyl 4-ethoxy-3-oxobutanoate

Cat. No.: B3028953
CAS No.: 415678-65-8
M. Wt: 160.17
InChI Key: SGEADHKTXGGOEZ-UHFFFAOYSA-N
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Description

Methyl 4-ethoxy-3-oxobutanoate is an organic compound with the molecular formula C7H12O4. It is a liquid at room temperature and is primarily used in organic synthesis. This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-ethoxy-3-oxobutanoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. In this method, an enolate ion is generated from a ketone, ester, or nitrile, and then alkylated using an alkyl halide . Another method involves the use of N-methylpyrrolinium cation as a key intermediate, leading to the target molecule in four steps from commercially available 4,4-diethoxybutylamine.

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethoxy-3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-ethoxy-3-oxobutanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: This compound is used in the development of pharmaceuticals, particularly in the synthesis of drugs with specific therapeutic effects.

    Industry: It is employed in the production of fine chemicals and specialty materials

Comparison with Similar Compounds

Methyl 4-ethoxy-3-oxobutanoate can be compared with other similar compounds such as:

  • Ethyl 4-methoxy-3-oxobutanoate
  • Methyl 4-methoxy-3-oxobutanoate
  • Diethyl 2-oxobutanedioate
  • Ethyl acetoacetate

These compounds share similar structural features but differ in their functional groups and reactivity. This compound is unique due to its specific ethoxy group, which imparts distinct chemical properties and reactivity .

Properties

IUPAC Name

methyl 4-ethoxy-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-3-11-5-6(8)4-7(9)10-2/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEADHKTXGGOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70710447
Record name Methyl 4-ethoxy-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70710447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

415678-65-8
Record name Methyl 4-ethoxy-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70710447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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